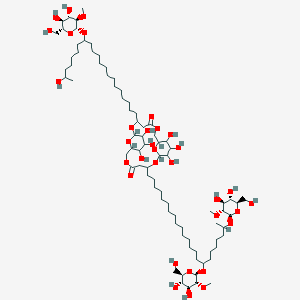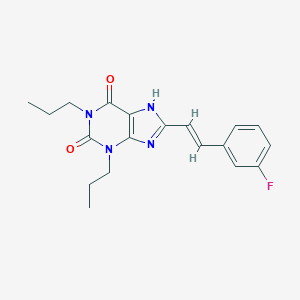
1-Aombc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aombc, also known as 1-(4-Amino-3-methyl-phenyl)-2-oxo-pyrrolidine-3-carboxylic acid, is a synthetic compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in glucose homeostasis, and their degradation by DPP-4 results in impaired insulin secretion and glucose intolerance. Therefore, 1-Aombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes.
Mecanismo De Acción
1-AombcAombc exerts its pharmacological effects by inhibiting the enzymatic activity of DPP-4. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn leads to improved insulin secretion and glucose tolerance.
Efectos Bioquímicos Y Fisiológicos
1-AombcAombc has been shown to have several biochemical and physiological effects. It increases insulin secretion and improves glucose tolerance by inhibiting DPP-4 and increasing the levels of incretin hormones. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, it has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-AombcAombc in lab experiments is its potency and specificity for DPP-4 inhibition. Additionally, it has been extensively studied and characterized, making it a reliable tool compound for the study of incretin biology. However, one limitation is that its effects may be species-dependent, and therefore, caution should be exercised when extrapolating results from animal studies to humans.
Direcciones Futuras
There are several future directions for research on 1-AombcAombc. One area of interest is the development of more potent and selective DPP-4 inhibitors. Additionally, there is a need for further studies to elucidate the long-term safety and efficacy of 1-AombcAombc in humans. Furthermore, there is a growing interest in the use of combination therapies for the treatment of type 2 diabetes, and 1-AombcAombc may have potential as a component of such therapies. Finally, there is a need for further studies to understand the mechanisms underlying the beneficial effects of 1-AombcAombc on lipid metabolism and inflammation.
Métodos De Síntesis
The synthesis of 1-AombcAombc involves a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 4-Amino-3-methylphenylacetic acid, which is then converted to the corresponding amide using oxalyl chloride and dimethylformamide. The amide is then cyclized to form the pyrrolidine ring using trifluoroacetic acid, followed by oxidation using potassium permanganate to obtain the final product.
Aplicaciones Científicas De Investigación
1-AombcAombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, 1-AombcAombc has been studied for its potential use as a tool compound in the study of incretin biology and the role of DPP-4 in glucose homeostasis.
Propiedades
Número CAS |
141979-80-8 |
|---|---|
Nombre del producto |
1-Aombc |
Fórmula molecular |
C20H25ClN2O2 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
(1R,9S)-3-(1-azabicyclo[2.2.2]octan-3-yl)-4-chloro-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-6-carboxamide |
InChI |
InChI=1S/C20H25ClN2O2/c21-16-9-14(20(22)24)19-17(12-2-1-3-13(8-12)25-19)18(16)15-10-23-6-4-11(15)5-7-23/h9,11-13,15H,1-8,10H2,(H2,22,24)/t12-,13+,15?/m1/s1 |
Clave InChI |
YPNHVPTXMYZJQO-NEJHNUGDSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H](C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
SMILES |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
SMILES canónico |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
Sinónimos |
1-AOMBC N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



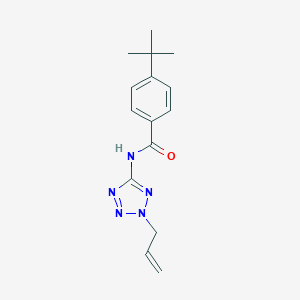
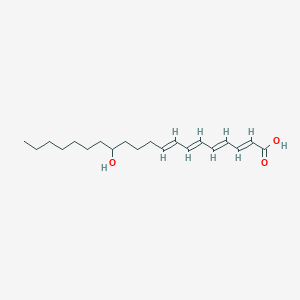
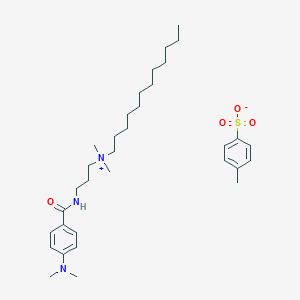
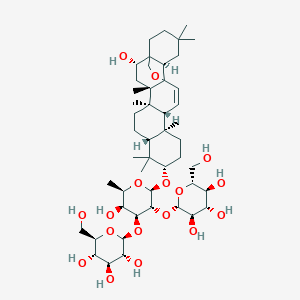
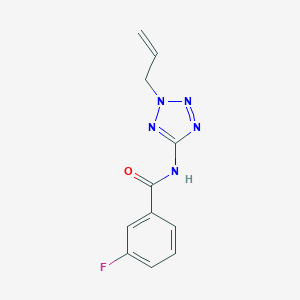
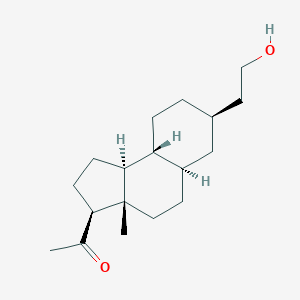
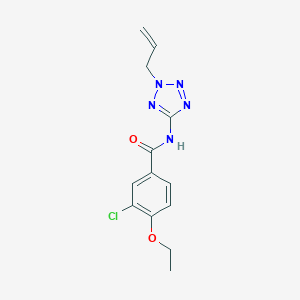
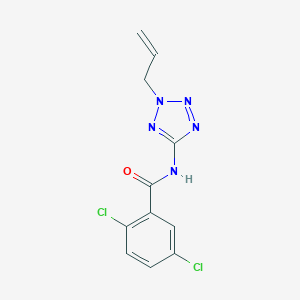
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)
